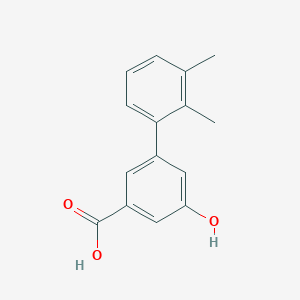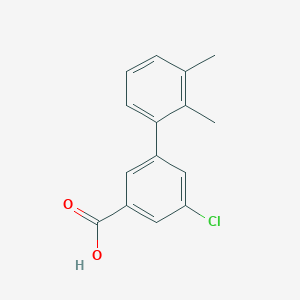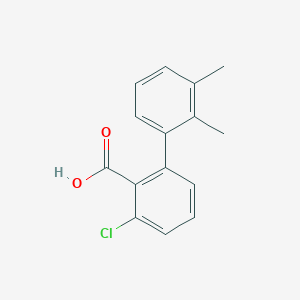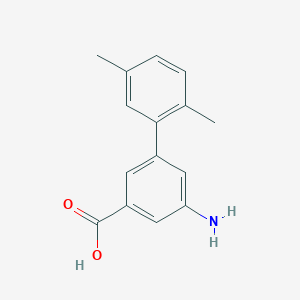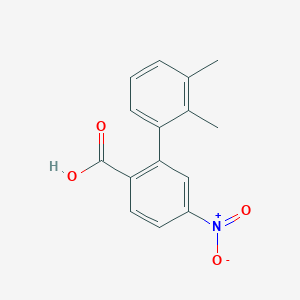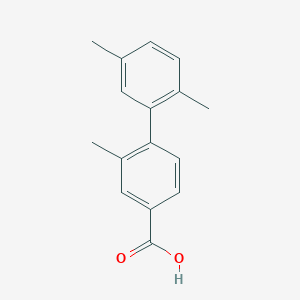
4-(2,5-Dimethylphenyl)-3-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylphenyl)-3-methylbenzoic acid, commonly referred to as DMPMB, is an organic compound with a molecular formula of C12H14O2. It is a white, crystalline solid with a melting point of approximately 143°C. DMPMB is widely used in the synthesis of various organic compounds, and is also used as a pharmaceutical intermediate in the production of drugs. Additionally, DMPMB has been studied for its potential biological and physiological applications.
科学的研究の応用
DMPMB has been studied for its potential biological and physiological applications. It has been found to have antifungal and antibacterial properties, and has been used in the treatment of various fungal and bacterial infections. Additionally, DMPMB has been studied for its potential anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of inflammatory mediators and to scavenge free radicals. DMPMB has also been studied for its potential anti-cancer activity, and has been shown to inhibit the growth of certain cancer cell lines.
作用機序
The exact mechanism of action of DMPMB is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators and by scavenging free radicals. Additionally, it has been suggested that DMPMB may inhibit the growth of certain cancer cell lines by interfering with the cell cycle.
Biochemical and Physiological Effects
DMPMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and to scavenge free radicals. Additionally, it has been found to have antifungal and antibacterial properties, and to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
DMPMB has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of DMPMB is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, DMPMB is relatively stable and can be stored for long periods of time without degradation. However, DMPMB is also relatively expensive, and may not be suitable for use in experiments requiring large amounts of the compound.
将来の方向性
There are a number of potential future directions for the study of DMPMB. One potential area of research is the development of new and more efficient methods for the synthesis of DMPMB. Additionally, further research is needed to better understand the mechanism of action of DMPMB and its potential applications in medicine. Finally, further research is needed to explore the potential therapeutic uses of DMPMB, such as its potential use in the treatment of cancer and other diseases.
合成法
DMPMB can be synthesized through a number of methods. The most common method is the Friedel-Crafts alkylation of benzene with 2,5-dimethylphenyl bromide, followed by a methylation reaction with methyl iodide. This method has been used for the synthesis of DMPMB in both laboratory and industrial settings. Other methods for the synthesis of DMPMB include the direct alkylation of benzene with 2,5-dimethylphenyl bromide, followed by a methylation reaction with methyl iodide, and the direct alkylation of benzene with 2,5-dimethylphenyl iodide, followed by a methylation reaction with methyl bromide.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-5-11(2)15(8-10)14-7-6-13(16(17)18)9-12(14)3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJWLRPHQNRDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688949 |
Source


|
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-96-3 |
Source


|
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

